molecular formula C12H17NO3 B8298600 3-(3-Methyl-butoxy)-4-nitrotoluene

3-(3-Methyl-butoxy)-4-nitrotoluene

Cat. No.: B8298600
M. Wt: 223.27 g/mol
InChI Key: XTZCYAGYZAYECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound combines a nitro group (-NO₂) at the para position of toluene with a 3-methyl-butoxy (-O-(CH₂)₂CH(CH₃)) substituent at the meta position. The nitro group is electron-withdrawing, while the alkoxy substituent is electron-donating, creating a unique electronic environment that may influence reactivity, stability, and interactions in chemical or biological systems.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-methyl-2-(3-methylbutoxy)-1-nitrobenzene

InChI

InChI=1S/C12H17NO3/c1-9(2)6-7-16-12-8-10(3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3

InChI Key

XTZCYAGYZAYECL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Nitrotoluene isomers (2-, 3-, and 4-nitrotoluene) and derivatives like methoxy-substituted nitrobenzenes provide a basis for comparison:

Property 4-Nitrotoluene (4-NT) 3-Nitrotoluene (3-NT) 4-Methoxynitrobenzene
Ionization Energy (eV) 9.60 (calc.) 9.48 (calc.) Not reported
Electron Affinity (eV) 1.04 (calc.) 1.09 (calc.) Not reported
LUMO Localization Ring-centered, minimal nitro involvement Similar to 4-NT Methoxy group may alter LUMO

Key Findings :

  • The nitro group in 4-NT reduces ionization energy compared to toluene (8.82 eV) due to electron withdrawal .
  • LUMO orbitals in nitrotoluenes are localized on the aromatic ring, with negligible contribution from the nitro group, suggesting similar electron-capture behavior across isomers .
Reactivity in Chemical Reactions
Hydrogenation and Catalytic Reduction:
  • 4-Nitrotoluene undergoes hydrogenation to 4-toluidine with high yields (Table 3 in ).
  • Methoxy-substituted nitrobenzenes (e.g., 4-methoxynitrobenzene) are reduced to 4-anisidine, demonstrating that electron-donating substituents enhance nitro group reactivity .
  • Comparative Rates :
    • Hydrogenation rates for 4-NT are slower than for nitrobenzene but faster than for 2-NT due to steric and electronic effects .
Reductive Amination:
  • 4-NT shows higher yields of secondary amines compared to nitrobenzene in reactions with aldehydes (e.g., benzaldehyde: 82% vs. 68%), attributed to the methyl group stabilizing intermediates .
Metabolic Pathways and Biodegradation
Organism Substrate Pathway Steps Key Enzymes/Genes
Pseudomonas sp. TW3 4-Nitrotoluene Oxidation to 4-nitrobenzoate → nitro reduction → ammonia release ntnD , ntnWCMAB*
Mycobacterium sp. 4-Nitrotoluene Nitro reduction to 6-amino-m-cresol → ammonium release Uncharacterized enzymes
Comamonas acidovorans 4-Nitrobenzoate Direct nitro elimination as ammonia nba genes

Key Differences :

  • 3-Nitrotoluene is degraded via dioxygenation (e.g., Diaphorobacter sp. DS2 uses 3-nitrotoluene dioxygenase) , whereas 4-NT pathways involve sequential oxidation and nitro reduction .
  • Methoxy substituents (e.g., 4-methoxynitrobenzene) may hinder microbial degradation due to steric effects, unlike methyl groups in nitrotoluenes .
Thermodynamic and Physical Properties
Property 4-Nitrotoluene 2-Nitrotoluene 3-Nitrotoluene
ΔHf° (kJ/mol) 50.1 ± 2.5 52.3 ± 2.5 51.8 ± 2.5
C-NO₂ Bond Dissociation Dominant at high temps Less favorable Mixed pathways

Key Insights :

  • The para-nitro group in 4-NT stabilizes the molecule, reducing bond dissociation energy compared to ortho isomers .
  • Thermodynamic stability follows the order: 4-NT > 3-NT > 2-NT .
Analytical Considerations
  • Mass Spectrometry : 2-, 3-, and 4-nitrotoluene are incompatible with APCI-MS due to fragmentation challenges .
  • Chromatography : Retention times vary by isomer; 4-NT elutes later than 3-NT in reverse-phase systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.